

The Solubility of 1,5,5-Trimethylhydantoin in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5,5-Trimethylhydantoin

Cat. No.: B1585601

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the solubility of **1,5,5-Trimethylhydantoin** in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound. While specific quantitative solubility data for **1,5,5-Trimethylhydantoin** is not readily available in published literature, this guide presents detailed data for its close structural analog, 5,5-Dimethylhydantoin (DMH). This information serves as a valuable reference and a predictive tool for understanding the solubility behavior of **1,5,5-Trimethylhydantoin**.

Introduction to 1,5,5-Trimethylhydantoin

1,5,5-Trimethylhydantoin is a derivative of hydantoin, a heterocyclic organic compound. Its chemical structure, featuring methyl groups at the 1 and 5 positions of the hydantoin ring, influences its physicochemical properties, including solubility. Understanding its solubility in a range of organic solvents is critical for various applications, including reaction chemistry, purification, formulation development, and analytical method development. For instance, in drug development, solubility is a key determinant of a drug's bioavailability.

Quantitative Solubility Data of 5,5-Dimethylhydantoin (as a proxy for 1,5,5-Trimethylhydantoin)

The following tables summarize the mole fraction solubility of 5,5-Dimethylhydantoin (DMH) in a variety of pure organic solvents at temperatures ranging from 283.15 K to 323.15 K. This data is extracted from a study by Yu et al. (2020) and is presented here as a strong proxy for the solubility of **1,5,5-Trimethylhydantoin** due to their structural similarity.[\[1\]](#)[\[2\]](#) The study employed the gravimetric method to determine solubility.[\[1\]](#)

Table 1: Mole Fraction Solubility (x_1) of 5,5-Dimethylhydantoin in Alcohols at Various Temperatures (T/K)[\[1\]](#)

T/K	Methanol (10^4x_1)	Ethanol (10^4x_1)	1-Propanol (10^4x_1)	Isopropyl Alcohol (10^4x_1)	1-Butanol (10^4x_1)	Isobutyl Alcohol (10^4x_1)	2-Butanol (10^4x_1)	1-Pentanol (10^4x_1)
283.15	13.83	7.98	4.86	5.31	3.65	4.12	6.01	2.89
288.15	16.21	9.35	5.73	6.28	4.32	4.88	7.09	3.43
293.15	18.93	10.94	6.74	7.41	5.11	5.79	8.36	4.07
298.15	22.06	12.79	7.91	8.71	6.03	6.85	9.85	4.82
303.15	25.67	14.94	9.28	10.22	7.10	8.09	11.59	5.70
308.15	29.83	17.44	10.88	11.97	8.35	9.54	13.63	6.74
313.15	34.64	20.35	12.75	14.01	9.81	11.23	15.99	7.96
318.15	40.20	23.71	14.94	16.38	11.51	13.21	18.73	9.40
323.15	46.61	27.61	17.49	19.14	13.49	15.51	21.89	11.09

Table 2: Mole Fraction Solubility (x_1) of 5,5-Dimethylhydantoin in Other Organic Solvents at Various Temperatures (T/K)[\[1\]](#)

T/K	Ethyl Acetate (10^4x_1)	Propyl Acetate (10^4x_1)	Acetonitrile (10^4x_1)	Water (10^4x_1)
283.15	1.83	1.45	2.05	2.62
288.15	2.15	1.71	2.41	3.09
293.15	2.53	2.02	2.84	3.65
298.15	2.98	2.38	3.35	4.31
303.15	3.50	2.81	3.95	5.09
308.15	4.12	3.31	4.66	6.01
313.15	4.84	3.89	5.49	7.10
318.15	5.69	4.58	6.47	8.39
323.15	6.69	5.40	7.63	9.91

Experimental Protocols: Gravimetric Method for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The gravimetric method is a widely used and reliable technique for measuring the solubility of a solid in a liquid.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

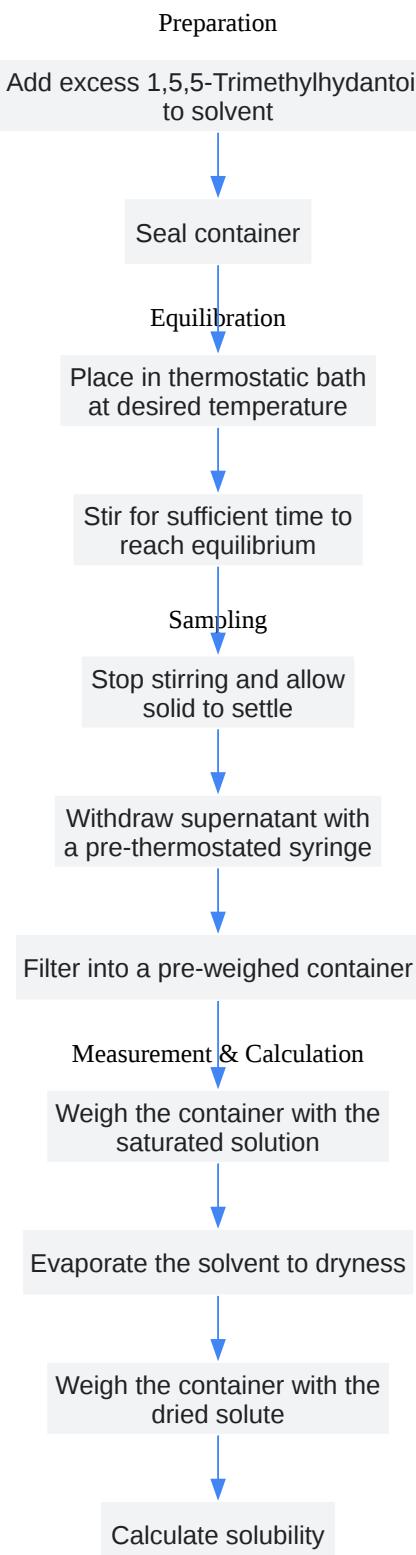
Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a specific temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is measured. From these measurements, the solubility can be calculated in various units.

Apparatus and Materials

- Analytical balance (precision of ± 0.1 mg)
- Thermostatic water bath or jacketed glass vessel for temperature control

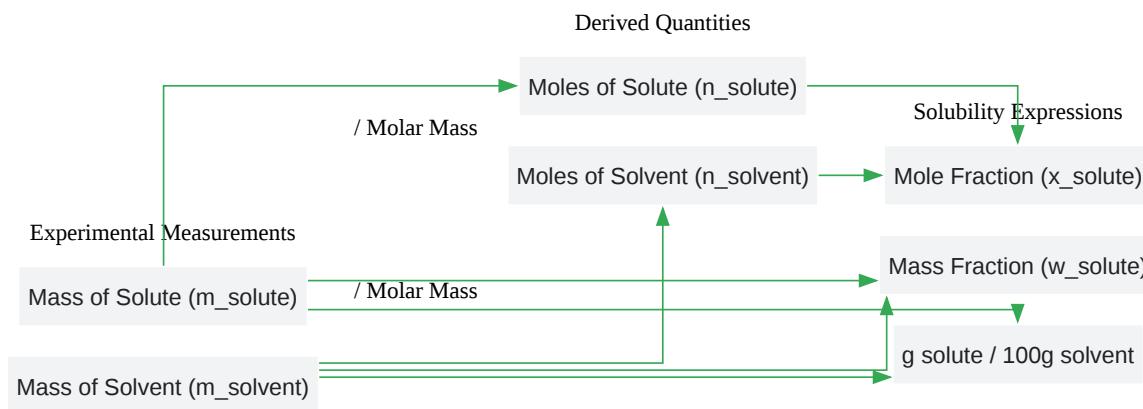
- Magnetic stirrer and stir bars
- Filtration apparatus (e.g., syringe filters)
- Drying oven
- Glassware: Erlenmeyer flasks, beakers, volumetric flasks, pipettes
- **1,5,5-Trimethylhydantoin** (or 5,5-Dimethylhydantoin) solid
- Organic solvents of interest


Experimental Procedure

- Preparation of Saturated Solution: An excess amount of the solid hydantoin compound is added to a known volume or mass of the solvent in a sealed container (e.g., an Erlenmeyer flask).
- Equilibration: The mixture is agitated using a magnetic stirrer in a thermostatic bath set to the desired temperature. The solution is stirred for a sufficient amount of time to ensure that equilibrium is reached (typically several hours to days). The presence of undissolved solid at the bottom of the flask indicates that the solution is saturated.
- Sample Withdrawal and Filtration: After equilibration, the stirring is stopped, and the solid is allowed to settle. A sample of the supernatant (the clear saturated solution) is withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter (with a pore size appropriate to remove all solid particles, e.g., 0.45 μm) into a pre-weighed container.
- Drying and Weighing: The container with the filtered saturated solution is weighed to determine the mass of the solution. The solvent is then evaporated from the container, typically in a drying oven at a temperature below the melting point of the solute, until a constant weight of the dried solute is achieved.
- Calculation of Solubility: The mass of the solute and the mass of the solvent are determined by subtraction. The solubility can then be expressed in various forms, such as mole fraction, mass fraction, or grams of solute per 100 g of solvent.

Visualizations

Experimental Workflow for Solubility Determination


The following diagram illustrates the key steps involved in the gravimetric method for determining the solubility of **1,5,5-Trimethylhydantoin**.

[Click to download full resolution via product page](#)

Caption: Gravimetric method workflow for solubility determination.

Logical Relationship of Solubility Data

The following diagram illustrates the logical flow from experimental data to the representation of solubility in different units.

[Click to download full resolution via product page](#)

Caption: Relationship between experimental data and solubility units.

Conclusion

This technical guide provides a foundational understanding of the solubility of **1,5,5-Trimethylhydantoin** by leveraging detailed quantitative data from its close analog, 5,5-Dimethylhydantoin. The provided data tables and the detailed experimental protocol for the gravimetric method offer valuable resources for researchers and professionals. The visualizations of the experimental workflow and the logical relationships of solubility data further enhance the practical utility of this guide. While the data for the structural analog provides a strong predictive basis, it is recommended that experimental verification of the solubility of **1,5,5-Trimethylhydantoin** be conducted for applications requiring high precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. [pharmacyjournal.info](https://www.pharmacyjournal.info) [pharmacyjournal.info]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. [pharmajournal.net](https://www.pharmajournal.net) [pharmajournal.net]
- To cite this document: BenchChem. [The Solubility of 1,5,5-Trimethylhydantoin in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585601#solubility-of-1-5-5-trimethylhydantoin-in-various-organic-solvents\]](https://www.benchchem.com/product/b1585601#solubility-of-1-5-5-trimethylhydantoin-in-various-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com